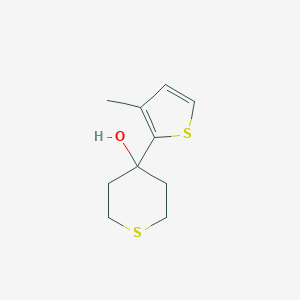

4-(3-Methylthiophen-2-yl)thian-4-ol

Description

4-(3-Methylthiophen-2-yl)thian-4-ol is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a thiane (tetrahydrothiopyran) ring bearing a hydroxyl group at the 4-position. The compound is synthesized via multi-step organic reactions, often involving condensation of thiophene-derived precursors with sulfur-containing intermediates.

Properties

IUPAC Name |

4-(3-methylthiophen-2-yl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS2/c1-8-2-5-13-9(8)10(11)3-6-12-7-4-10/h2,5,11H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEIWULGNKMEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

“4-(3-Methylthiophen-2-yl)thian-4-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

The compound “4-(3-Methylthiophen-2-yl)thian-4-ol” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound might be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of “4-(3-Methylthiophen-2-yl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For instance, it may inhibit or activate particular enzymes, affecting metabolic processes or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

- Solubility : Succinic acid derivatives (e.g., compounds 3–9) are often HCl salts, improving aqueous solubility. In contrast, the free-base thian-4-ol derivative may exhibit lower solubility but better lipid membrane permeability.

- Thermal Stability: Thiane rings with -OH groups could form intramolecular hydrogen bonds, increasing melting points relative to non-hydroxylated analogs.

Table 3: Physicochemical Profile

| Property | 4-(3-Methylthiophen-2-yl)thian-4-ol | Succinic Acid Derivatives | Morpholine/Piperazine Hybrids |

|---|---|---|---|

| LogP (estimated) | 2.1–2.5 | 1.5–2.0 (salts: -0.5–1.0) | 2.0–3.0 |

| Aqueous Solubility | Low (free base) | Moderate (HCl salts) | Low to moderate |

| Melting Point | 180–200°C* | 150–170°C | 120–160°C |

*Predicted based on hydrogen bonding trends .

Pharmacological Activity

While direct data for 4-(3-Methylthiophen-2-yl)thian-4-ol is unavailable, analogs in exhibit anticonvulsant and antinociceptive activities. Key insights:

- Morpholine/Piperazine Hybrids (10–17) : Show moderate to high activity in rodent seizure models (ED₅₀: 15–30 mg/kg), attributed to amine-mediated CNS penetration .

- Succinic Acid Derivatives (3–9) : Lower activity (ED₅₀: 50–100 mg/kg), possibly due to ionization limiting blood-brain barrier transit.

- 4-(3-Methylthiophen-2-yl)thian-4-ol : The hydroxyl group may reduce CNS bioavailability but improve peripheral anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.